N,N-Dimethylformamide-carbonyl-13C

Description

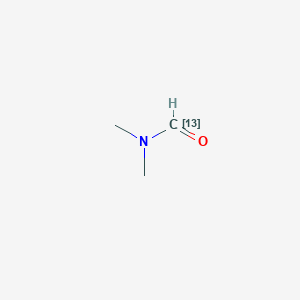

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c1-4(2)3-5/h3H,1-2H3/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXDDKWLCZADIW-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[13CH]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480214 | |

| Record name | N,N-Dimethylform-13C-amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32488-43-0 | |

| Record name | N,N-Dimethylform-13C-amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 32488-43-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N,n Dimethylformamide Carbonyl ¹³c

Isotopic Incorporation Strategies

The introduction of the ¹³C isotope into the N,N-Dimethylformamide molecule can be achieved through several synthetic routes. These strategies primarily focus on utilizing a ¹³C-enriched precursor at a key step in the synthesis.

Formylation with ¹³C-Enriched Carbon Monoxide Derivatives

One common approach involves the use of ¹³C-labeled carbon monoxide or its derivatives. While direct carbonylation of dimethylamine (B145610) with ¹³C-carbon monoxide is a potential route, often, derivatives of ¹³C-carbon monoxide are employed for better reactivity and handling. For instance, ¹³C-phosgene or its equivalents can be reacted with dimethylamine to yield the labeled DMF. These reactions often require careful control of conditions to ensure high incorporation of the isotope and to manage the toxicity of the reagents. Another approach is the palladium-catalyzed aminocarbonylation of appropriate substrates using ¹³C-labeled carbon monoxide, which can be generated in situ from sources like ¹³C-formic acid or N,N-Dimethylformamide itself under specific catalytic conditions. citycollegekolkata.orgacs.org

Reductive Amination Using ¹³C-Labeled Formic Acid or its Derivatives

A widely utilized and direct method for the synthesis of N,N-Dimethylformamide-carbonyl-¹³C is the reaction of dimethylamine with ¹³C-enriched formic acid. This method is a variation of the classic Leuckart-Wallach reaction. mdpi.com In this process, the ¹³C-labeled formic acid serves as both the source of the labeled carbonyl group and the reducing agent. The reaction typically proceeds by the formation of a formyl ester of dimethylamine, which then undergoes dehydration to yield the final product. The use of a dehydrating agent, such as sulfuric acid, can facilitate this transformation. This method is often favored due to the relative availability of ¹³C-formic acid and the straightforward nature of the reaction.

| Method | ¹³C Source | Reactant | Key Transformation |

| Formylation | ¹³C-Carbon Monoxide Derivatives | Dimethylamine | Carbonylation |

| Reductive Amination | ¹³C-Formic Acid | Dimethylamine | Dehydration of formyl ester |

Optimized Reaction Conditions and Catalytic Systems for Isotopic Synthesis

The efficiency of isotopic labeling is highly dependent on the reaction conditions and the catalytic systems employed. musechem.com Optimization of these parameters is crucial for maximizing the yield of the desired labeled compound and ensuring high isotopic enrichment.

Catalytic Conditions (e.g., Pd/C, Ru-based Catalysts)

Various catalytic systems have been explored for the synthesis of amides and formamides, which are relevant to the production of labeled DMF. For instance, palladium on carbon (Pd/C) has been used in carbonylative cyclization reactions where DMF serves as a CO surrogate. citycollegekolkata.org Ruthenium-based catalysts have also shown activity in the synthesis of formamides. google.com In the context of producing DMF from CO2 and dimethylamine, copper-based catalysts, particularly Cu/ZnO, have proven to be highly effective. magtech.com.cnresearchgate.net For reductive amination reactions, catalysts like Raney nickel have demonstrated high efficiency. x-chemrx.com The choice of catalyst is critical and depends on the specific synthetic route being employed. For example, in reductive amination using formic acid, a strong acid catalyst like sulfuric acid is often sufficient.

| Catalyst Type | Example | Application |

| Noble Metal | Pd/C, Ru-based | Carbonylation, Formamide (B127407) synthesis |

| Transition Metal | Cu/ZnO | DMF synthesis from CO₂ |

| Acid Catalyst | H₂SO₄ | Reductive amination with formic acid |

Temperature and Pressure Regimes for Enhanced Isotopic Yields

The temperature and pressure at which the synthesis is conducted are critical parameters that significantly influence the reaction rate and yield. For the synthesis of DMF from dimethylamine and formic acid, refluxing at temperatures between 100–120°C is a common practice. In catalytic processes involving gases like carbon monoxide or hydrogen, the pressure is a key variable. For example, the synthesis of DMF from CO, H₂, and ammonia (B1221849) or formamide can be carried out at elevated temperatures (200–235°C) and high pressures (3000–8000 psi). google.com Similarly, the synthesis from CO₂ and dimethylamine over a Cu/ZnO catalyst is performed under pressure. researchgate.net Microwave heating has also been employed to accelerate palladium-catalyzed aminocarbonylation reactions, with temperatures reaching 180–190°C for short durations. acs.org The optimization of these parameters is essential to drive the reaction to completion and maximize the incorporation of the ¹³C isotope.

Strategies for Minimizing Isotopic Scrambling in Complex Reactions

Isotopic scrambling, the undesired distribution of an isotopic label to positions other than the intended one, is a critical concern in the synthesis of labeled compounds as it can complicate or invalidate experimental results. In the synthesis of N,N-Dimethylformamide-carbonyl-¹³C, maintaining the integrity of the ¹³C label at the carbonyl carbon is paramount.

Several strategies are employed to minimize isotopic scrambling:

Control of Reaction Temperature: N,N-Dimethylformamide can undergo decomposition near its boiling point (153 °C at atmospheric pressure), a process that can involve decarbonylation to produce dimethylamine and carbon monoxide. wikipedia.org If this occurs, the liberated unlabeled carbon monoxide could potentially be reincorporated, leading to isotopic dilution. Performing the synthesis and subsequent purification steps, such as distillation, under reduced pressure allows for lower temperatures, thereby mitigating thermal decomposition and preserving the isotopic label. wikipedia.org

Purity of Precursors: The chemical purity of the starting materials is crucial. In the synthesis route involving the reaction of dimethylamine with a ¹³C-labeled carbonyl source, impurities in the dimethylamine feed, such as ammonia or other amines, can lead to the formation of undesired amide byproducts like formamide or N-methyl formamide. google.com While not direct isotopic scrambling, these side reactions consume the expensive labeled precursor and complicate purification. Therefore, using high-purity dimethylamine is essential.

Reaction Pathway Selection: The choice of synthetic route can influence the risk of scrambling. Reactions that proceed through stable intermediates and have high selectivity for the desired product are preferred. For instance, the Vilsmeier-Haack reaction, where DMF is a reagent, proceeds via a stable chloroiminium ion (Vilsmeier reagent). organic-chemistry.orgwikipedia.org While this reaction demonstrates the stability of the DMF structure under certain conditions, it also highlights the reactivity of the carbonyl group. In the context of synthesis, avoiding conditions that could promote fragmentation of the formyl group or exchange with other carbon sources in the reaction mixture is key. For example, when using ¹³C-formic acid, reaction conditions must be optimized to prevent its decomposition into ¹³CO and H₂, which could create pathways for isotopic scrambling. rsc.org

Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) is a standard practice to prevent side reactions with atmospheric components like CO₂. This is particularly important to avoid the introduction of unlabeled carbon that could potentially be incorporated into the product molecule, leading to isotopic dilution.

Minimizing isotopic scrambling is less about a single technique and more about a holistic approach to controlling the reaction environment and pathways to ensure the ¹³C label remains exclusively at the carbonyl position.

Purification and Rigorous Isotopic Purity Assessment Techniques

Achieving high chemical and isotopic purity is essential for the application of N,N-Dimethylformamide-carbonyl-¹³C in sensitive analytical studies. The purification and assessment process involves multiple steps to remove chemical impurities and to verify the location and abundance of the ¹³C isotope.

Purification: The primary method for purifying N,N-Dimethylformamide-carbonyl-¹³C is fractional distillation . dsir.nic.in Given its boiling point of 153 °C, distillation is typically performed under vacuum to reduce the temperature and prevent thermal degradation. wikipedia.org This process effectively separates the product from less volatile impurities, such as salts from catalysts, and more volatile components, such as residual methanol (B129727) from the synthesis reaction. dsir.nic.in For very high purity applications, preparative chromatography can also be employed.

Isotopic and Chemical Purity Assessment: A combination of spectroscopic techniques is used to rigorously assess the final product's purity.

| Technique | Purpose | Key Observations and Data |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the molecular structure and determine the position and enrichment of the ¹³C label. Quantitative ¹H NMR (qHNMR) can assess chemical purity. researchgate.netrsc.org | In ¹³C NMR, a strong, distinct signal for the carbonyl carbon appears, confirming enrichment. The chemical shift and coupling constants in both ¹H and ¹³C spectra verify the structure. qHNMR allows for the determination of absolute purity by comparing the integral of the analyte signal to that of a certified internal standard. wikipedia.orgresearchgate.net |

| Mass Spectrometry (MS) | To determine the molecular weight and assess isotopic enrichment by analyzing the relative abundance of isotopologues. rsc.org | High-resolution mass spectrometry (HRMS) can precisely measure the mass-to-charge ratio (m/z), confirming the incorporation of one ¹³C atom (mass shift of M+1 compared to the unlabeled compound). rsc.org The isotopic distribution pattern is analyzed to calculate the percentage of ¹³C enrichment, correcting for the natural abundance of other isotopes (e.g., ¹³C, ¹⁵N, ²H) in the molecule. organic-chemistry.orgrsc.org |

| Gas Chromatography (GC) | To determine chemical purity by separating the main compound from volatile impurities. | A single, sharp peak for N,N-Dimethylformamide-carbonyl-¹³C indicates high chemical purity. The presence of other peaks would signify impurities like residual starting materials or side products. |

These techniques provide orthogonal data, offering a comprehensive and reliable assessment of both the chemical and isotopic purity of the final product, ensuring it meets the stringent requirements (often ≥99% isotopic purity) for its intended applications. globallcadataaccess.orgwikipedia.org

Comparative Analysis of Synthetic Routes for Yield, Isotopic Purity, and Scalability

The industrial production of N,N-Dimethylformamide provides the foundation for its isotopically labeled synthesis. The two primary commercial methods are the direct one-step process from carbon monoxide and the two-step process via a methyl formate (B1220265) intermediate. wikipedia.orgdsir.nic.in These routes can be adapted for the synthesis of N,N-Dimethylformamide-carbonyl-¹³C by using the appropriately labeled precursor.

Here is a comparative analysis of these two synthetic routes:

| Parameter | Route 1: Direct Carbonylation | Route 2: Methyl Formate Route |

| Labeled Precursor | ¹³C-labeled Carbon Monoxide ([¹³C]CO) | ¹³C-labeled Formic Acid ([¹³C]HCOOH) or its esters (e.g., [¹³C]Methyl Formate) |

| Reaction Scheme | (CH₃)₂NH + [¹³C]CO → H[¹³C]CON(CH₃)₂ | Step 1: [¹³C]HCOOH + CH₃OH ⇌ H[¹³C]COOCH₃ + H₂OStep 2: H[¹³C]COOCH₃ + (CH₃)₂NH → H[¹³C]CON(CH₃)₂ + CH₃OH |

| Catalyst | Typically a basic catalyst like sodium methoxide. dsir.nic.innih.gov | Step 1 can be acid-catalyzed or proceed without a catalyst. Step 2 generally does not require a catalyst. dsir.nic.in |

| Reaction Conditions | One-step process. Requires high pressure (e.g., 0.5-11 MPa) and elevated temperatures (50-200 °C). dsir.nic.innih.gov | Two-step process. Can be operated at lower pressures (e.g., 0.1-0.3 MPa) and moderate temperatures (60-100 °C). dsir.nic.in |

| Yield & Purity | Generally high yield. Purity is dependent on the efficiency of purification to remove catalyst residues and byproducts. Potential for side reactions if CO feed contains impurities. google.com | High yields are achievable. The intermediate methyl formate can be purified before the second step, potentially leading to a cleaner final product. Methanol is a major byproduct that must be removed. google.comdsir.nic.in |

| Isotopic Purity | High isotopic purity is achievable, contingent on the purity of the [¹³C]CO gas. The primary risk is dilution from any unlabeled CO sources. | High isotopic purity is achievable, dependent on the precursor's enrichment. The multi-step nature could introduce risks of isotopic dilution if exchange reactions are possible, though this is less likely for the stable formyl group. |

| Scalability | Well-established for large-scale industrial production of unlabeled DMF. dsir.nic.in Handling of toxic, high-pressure [¹³C]CO gas requires specialized equipment, which can be a challenge for lab-scale synthesis but is feasible for industrial production. | Also a proven industrial-scale process. The use of liquid or solid [¹³C]formic acid is often more manageable at a laboratory scale compared to high-pressure gas. Scalability is excellent. |

The Direct Carbonylation Route is a highly efficient, single-step process favored for large-scale industrial synthesis due to its atom economy. However, its reliance on high-pressure, toxic carbon monoxide gas necessitates specialized infrastructure. nih.gov

The Methyl Formate Route offers greater operational flexibility with milder reaction conditions (lower pressure) and avoids the direct handling of CO gas in the final amidation step. dsir.nic.in This can make it more adaptable for various scales of production, particularly in laboratory settings where high-pressure reactors may not be readily available. The choice between the routes often depends on the available infrastructure, the cost and availability of the ¹³C-labeled precursor, and the desired scale of production.

Advanced Spectroscopic Characterization and Structural Elucidation Using N,n Dimethylformamide Carbonyl ¹³c

Nuclear Magnetic Resonance (NMR) Spectroscopy of Carbonyl-¹³C Labeled Systems

The isotopic labeling of N,N-Dimethylformamide with ¹³C at the carbonyl position provides a powerful tool for detailed spectroscopic analysis. This selective enrichment significantly enhances the signal-to-noise ratio of the carbonyl carbon in ¹³C NMR spectroscopy, enabling a range of advanced experiments to probe its chemical environment, dynamics, and interactions.

¹³C NMR Chemical Shift Analysis of the Carbonyl Carbon

The chemical shift of the carbonyl carbon in N,N-Dimethylformamide-carbonyl-¹³C is a sensitive indicator of its electronic environment. In deuterated chloroform (B151607) (CDCl₃), the ¹³C-labeled carbonyl carbon typically resonates at approximately 162.5 ppm. This value can, however, be influenced by various factors, including the solvent, temperature, and the presence of other interacting species. The precise chemical shift provides valuable information about the polarization of the C=O bond and the degree of double bond character in the C-N amide bond due to resonance.

Distortionless Enhancement by Polarization Transfer (DEPT) for Carbonyl Carbon Differentiation

Distortionless Enhancement by Polarization Transfer (DEPT) is a set of NMR pulse sequences used to differentiate between CH, CH₂, and CH₃ groups. While DEPT is not directly used to observe quaternary carbons like the carbonyl carbon in N,N-Dimethylformamide-carbonyl-¹³C, its application in a broader analysis of a molecule containing this labeled moiety is significant. By selectively identifying the signals of protonated carbons, DEPT experiments simplify the ¹³C NMR spectrum, thereby confirming the assignment of the non-protonated carbonyl carbon signal. For instance, in a complex molecule, a DEPT-135 experiment would show CH and CH₃ signals with positive phase and CH₂ signals with negative phase, while the carbonyl carbon signal would be absent, thus confirming its identity.

Relaxation Time (T₁) Measurements in Quantitative ¹³C NMR Applications

The spin-lattice relaxation time (T₁) of the carbonyl carbon in N,N-Dimethylformamide-carbonyl-¹³C is a crucial parameter for quantitative ¹³C NMR studies. T₁ values are sensitive to the molecular motion and intermolecular interactions of the carbonyl group. Accurate measurement of T₁ is essential for setting the appropriate relaxation delay in quantitative experiments to ensure full relaxation of the nucleus between pulses, leading to accurate integration of the signal. For the carbonyl carbon in DMF, the T₁ value is influenced by the molecular tumbling rate and the internal rotation around the C-N bond.

| Parameter | Description | Typical Value Range |

| ¹³C Chemical Shift | The resonant frequency of the carbonyl carbon relative to a standard. | ~162.5 ppm in CDCl₃ |

| T₁ Relaxation Time | The time constant for the nuclear spin to return to thermal equilibrium along the z-axis. | Dependent on solvent and temperature |

Investigation of Internal Rotation and Conformational Dynamics via ¹³C NMR

The C-N amide bond in N,N-Dimethylformamide exhibits partial double bond character, which results in hindered rotation around this bond. This restricted rotation leads to the presence of two distinct methyl groups (cis and trans to the carbonyl oxygen) and two rotamers. ¹³C NMR spectroscopy, particularly with the enhanced signal from the carbonyl-¹³C label, is a powerful technique to study the kinetics of this internal rotation. By monitoring the coalescence of the signals of the two methyl groups at different temperatures, the energy barrier to rotation can be determined. The chemical shift of the carbonyl carbon itself can also be affected by the equilibrium between the different conformations.

Solvent Effects on ¹³C and ¹H NMR Chemical Shifts of N,N-Dimethylformamide-carbonyl-¹³C

The chemical shifts of both the ¹³C-labeled carbonyl carbon and the protons in N,N-Dimethylformamide are sensitive to the solvent environment. Solvents capable of hydrogen bonding with the carbonyl oxygen, such as water or alcohols, can cause a significant downfield shift of the carbonyl resonance. This is due to the polarization of the C=O bond, which deshields the carbonyl carbon. Similarly, the chemical shifts of the formyl proton and the two methyl groups are also influenced by solvent-solute interactions. A systematic study of these solvent effects can provide insights into the nature and strength of intermolecular interactions.

| Solvent | Carbonyl ¹³C Chemical Shift (ppm) | Formyl ¹H Chemical Shift (ppm) | N-Methyl ¹H Chemical Shift (ppm) |

| Cyclohexane | 161.8 | 7.90 | 2.80, 2.67 |

| Carbon Tetrachloride | 162.1 | 7.95 | 2.85, 2.71 |

| Benzene | 162.4 | 7.75 | 2.63, 2.45 |

| Chloroform | 162.5 | 8.02 | 2.95, 2.88 |

| Acetone | 162.9 | 8.01 | 2.92, 2.78 |

| Methanol (B129727) | 164.5 | 8.03 | 2.94, 2.80 |

| Water | 165.1 | 8.05 | 2.96, 2.82 |

Application of Advanced 2D NMR Techniques (e.g., ¹H-¹H COSY, gHSQC, gHMBC) for Comprehensive Assignment

Two-dimensional (2D) NMR techniques are invaluable for the complete and unambiguous assignment of all ¹H and ¹³C signals in a molecule containing the N,N-Dimethylformamide-carbonyl-¹³C moiety.

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, helping to identify adjacent protons in the molecule.

gHSQC (gradient Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the directly attached carbons. In the case of N,N-Dimethylformamide, it would show correlations between the formyl proton and its carbon, and the methyl protons and their respective carbons.

gHMBC (gradient Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. For N,N-Dimethylformamide-carbonyl-¹³C, the gHMBC spectrum would be particularly informative, showing correlations from the formyl proton and the methyl protons to the ¹³C-labeled carbonyl carbon, thus confirming its connectivity within the molecular framework.

These advanced techniques, when used in combination, provide a comprehensive picture of the molecular structure and allow for the confident assignment of all NMR signals.

Nuclear Overhauser Effect (NOE) Studies for Stereochemical and Structural Information

The Nuclear Overhauser Effect (NOE) is a phenomenon in nuclear magnetic resonance (NMR) spectroscopy that allows for the determination of the spatial proximity of atoms within a molecule. By irradiating one nucleus and observing the change in signal intensity of another, researchers can infer that these nuclei are close in space, typically within 5 Å. This is particularly valuable for elucidating stereochemistry and conformation in complex molecules. nih.gov

While direct NOE studies specifically documenting the use of N,N-Dimethylformamide-carbonyl-¹³C are not extensively reported in publicly available literature, the principles of ¹³C-edited or ¹³C-filtered NOESY experiments are well-established and directly applicable. nih.gov In such an experiment, only NOEs involving the ¹³C-labeled carbonyl carbon would be observed.

Detailed Research Findings:

The application of ¹³C-edited NOE techniques to N,N-Dimethylformamide-carbonyl-¹³C would allow for the unambiguous identification of atoms or groups of atoms in close spatial relationship to the carbonyl group. For instance, in studies of molecular interactions, such as the binding of a molecule containing a DMF moiety to a protein, observing an NOE between the labeled carbonyl carbon and a specific proton on the protein would provide direct evidence of the binding orientation and conformation. This is a common strategy in drug discovery and structural biology, where understanding the precise interactions between a ligand and its receptor is crucial. nih.gov

The ¹³C label serves as a unique spectroscopic probe. In a complex biological system, the signals from the vast number of unlabeled molecules can be filtered out, allowing for the clear observation of interactions at the site of the label. This is particularly advantageous as the ¹³C nucleus has a large chemical shift dispersion, which reduces signal overlap. nih.gov

A hypothetical NOE study on a molecule incorporating the N,N-Dimethylformamide-carbonyl-¹³C moiety could yield the data presented in the interactive table below. This table illustrates the expected NOE correlations and their structural implications.

Table 1: Hypothetical ¹³C-Edited NOE Data for a Molecule Containing N,N-Dimethylformamide-carbonyl-¹³C

| Irradiated Nucleus | Observed NOE Correlation | Inferred Spatial Proximity | Structural Implication |

|---|---|---|---|

| ¹³C=O | Proton Ha on an adjacent stereocenter | Close (< 5 Å) | Confirmation of cis stereochemistry |

| ¹³C=O | Methyl protons of a binding pocket residue | Close (< 5 Å) | Defines the orientation of the DMF moiety within the binding site |

Mass Spectrometry for Isotopic Enrichment and Metabolite Profiling

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When coupled with chromatographic separation methods like gas chromatography (GC) or liquid chromatography (LC), it becomes an indispensable tool for identifying and quantifying compounds in complex mixtures. The use of stable isotope-labeled compounds like N,N-Dimethylformamide-carbonyl-¹³C significantly enhances the capabilities of MS for metabolic studies. nih.gov

GC-MS is well-suited for the analysis of volatile and thermally stable compounds. While N,N-dimethylformamide itself is amenable to GC-MS analysis, its metabolites may require derivatization to increase their volatility. nih.gov In the context of N,N-Dimethylformamide-carbonyl-¹³C, GC-MS can be used to track the incorporation of the ¹³C label into various metabolites.

Detailed Research Findings:

Following administration of N,N-Dimethylformamide-carbonyl-¹³C to a biological system, metabolites can be extracted, derivatized, and analyzed by GC-MS. The mass spectra of the metabolites will show a characteristic mass shift corresponding to the presence of the ¹³C atom. This allows for the clear differentiation of metabolites derived from the labeled precursor from the endogenous pool of unlabeled molecules.

For example, if N,N-Dimethylformamide is metabolized to N-methylformamide (NMF), the NMF derived from the labeled parent compound will have a molecular weight that is one unit higher than unlabeled NMF. By monitoring the ion corresponding to the labeled metabolite, researchers can trace the metabolic pathway and quantify the extent of conversion. This approach is central to metabolic flux analysis, which seeks to determine the rates of metabolic reactions. nih.gov

The table below illustrates the expected mass spectral data for a hypothetical metabolite of N,N-Dimethylformamide-carbonyl-¹³C analyzed by GC-MS.

Table 2: Hypothetical GC-MS Data for a Metabolite of N,N-Dimethylformamide-carbonyl-¹³C

| Metabolite | Derivatization Agent | Unlabeled Fragment Ion (m/z) | ¹³C-Labeled Fragment Ion (m/z) | Isotopic Enrichment (%) |

|---|---|---|---|---|

| N-methylformamide | Silylation | 102 | 103 | 85 |

| N-hydroxymethyl-N-methylformamide | Silylation | 132 | 133 | 10 |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique that is ideal for the analysis of a wide range of compounds, including those that are not suitable for GC-MS. lcms.cz LC-MS/MS is particularly powerful for metabolite profiling in complex biological matrices like urine, plasma, and cell extracts. nih.govfrontiersin.org

Detailed Research Findings:

The use of N,N-Dimethylformamide-carbonyl-¹³C in conjunction with LC-MS/MS allows for robust and accurate metabolite identification and quantification. The ¹³C label serves as an internal standard, which helps to correct for variations in sample preparation and instrument response. nih.gov This is known as the stable isotope dilution method.

In a typical workflow, a biological sample containing metabolites of N,N-Dimethylformamide-carbonyl-¹³C is analyzed by LC-MS/MS. The instrument is set to monitor for specific mass transitions corresponding to the expected labeled metabolites. For example, the mass spectrometer would be programmed to detect the transition from the ¹³C-labeled parent ion to a specific fragment ion. This technique, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity. nih.gov

The ability to distinguish between the labeled and unlabeled forms of metabolites allows for precise quantification of metabolic flux and provides a clearer picture of the metabolic fate of the parent compound. This is crucial for understanding the mechanisms of action and potential toxicity of xenobiotics. nih.govnih.gov

The following table presents hypothetical data from an LC-MS/MS analysis aimed at profiling metabolites of N,N-Dimethylformamide-carbonyl-¹³C.

Table 3: Hypothetical LC-MS/MS Data for Metabolite Profiling of N,N-Dimethylformamide-carbonyl-¹³C

| Metabolite | Parent Ion (m/z) | Fragment Ion (m/z) | Retention Time (min) | Relative Abundance (Labeled vs. Unlabeled) |

|---|---|---|---|---|

| N-methylformamide | 60.05 (unlabeled), 61.05 (labeled) | 30.03 | 2.5 | 1:4 |

| N-hydroxymethyl-N-methylformamide | 90.06 (unlabeled), 91.06 (labeled) | 60.05 | 3.1 | 1:9 |

Applications in Mechanistic Elucidation of Chemical Transformations

Tracing Reaction Pathways and Identifying Transient Intermediates

The core utility of N,N-Dimethylformamide-carbonyl-¹³C lies in its application for tracking the journey of a carbonyl carbon during a chemical reaction. The ¹³C nucleus has a nuclear spin of ½, making it readily detectable by Nuclear Magnetic Resonance (NMR) spectroscopy. The distinct chemical shift of the ¹³C-labeled carbonyl carbon, typically observed around 163–165 ppm in an NMR spectrum, provides a clear and unambiguous signal to monitor.

When ¹³C-DMF is used as a reagent or solvent in a reaction, the location of the ¹³C label in the products or any observable intermediates can be determined using ¹³C NMR spectroscopy or mass spectrometry. This provides direct evidence of the bond-forming and bond-breaking events involving the carbonyl group. For instance, if the labeled carbonyl carbon is incorporated into a new functional group in the product molecule, it confirms the participation of the DMF carbonyl group in the reaction. This method is invaluable for distinguishing between proposed alternative mechanisms and for identifying the formation of short-lived intermediates that might otherwise go undetected.

N,N-Dimethylformamide-carbonyl-¹³C as a ¹³C-Labeled Carbonyl Source in Organic Synthesis

Beyond its role as a solvent, DMF can actively participate in chemical reactions, often acting as a source of a carbonyl group (CO) or a formyl group (CHO). Employing ¹³C-DMF in these reactions is a definitive method to verify its role as the carbon source.

In many transition metal-catalyzed reactions, DMF can serve as a convenient and safer surrogate for toxic and gaseous carbon monoxide (CO). mdpi.com Isotopic labeling studies using N,N-Dimethylformamide-carbonyl-¹³C have provided conclusive evidence for this role.

A key example is the palladium-catalyzed carbonylative cyclization of N-phenyl pyridin-2-amine. To confirm that DMF was the effective source of the carbonyl group in the final product, the reaction was performed using ¹³C-labeled DMF. This experiment yielded the ¹³C-labeled 11H-pyrido[2,1-b]quinazolin-11-one, demonstrating unequivocally that the carbonyl carbon from DMF was incorporated into the heterocyclic product. mdpi.com

Research Findings: Carbonylative Cyclization using ¹³C-DMF

| Reactant | Catalyst | Additive | Labeled Reagent | Labeled Product | Yield of Labeled Product | Reference |

|---|

Similarly, in the aminocarbonylation of aryl iodides catalyzed by Pd/C, DMF can act as the source for both the carbon monoxide and the N,N-dimethylamino group to form N,N-dimethylbenzamides. mdpi.com The use of ¹³C-DMF in such a reaction would confirm the origin of the carbonyl carbon in the amide product.

N,N-Dimethylformamide is a widely used reagent for formylation, where a -CHO group is introduced onto a substrate. It can be considered a "C1 synthon," a building block that contributes a single carbon atom to the new molecular structure. While various reagents can achieve formylation, using ¹³C-DMF provides a clear mechanistic probe to verify that DMF is the origin of the formyl carbon. dntb.gov.uaresearchgate.net For example, in the Vilsmeier-Haack reaction, which typically uses a mixture of DMF and phosphorus oxychloride (POCl₃) to formylate activated aromatic compounds, employing N,N-Dimethylformamide-carbonyl-¹³C would result in a ¹³C-labeled formyl group on the aromatic ring, confirming the reaction pathway.

Investigation of Carbon-Nitrogen Bond Activation and Cleavage Mechanisms

The chemical stability of the amide bond in DMF means that reactions involving its cleavage are of significant mechanistic interest. Certain chemical transformations can utilize DMF as a source for both carbon and nitrogen atoms, a process that necessitates the activation and cleavage of the carbonyl carbon-nitrogen (C-N) bond.

A notable example is the copper-mediated C-H cyanation of arenes, where DMF surprisingly serves as the source for the "CN" group. rsc.org In this transformation, DMF provides both the carbon and the nitrogen atoms for the newly formed nitrile group. This reaction represents a novel protocol with high atom economy. Performing this reaction with N,N-Dimethylformamide-carbonyl-¹³C would be a powerful experiment to gain deeper insight into the mechanism. The detection of the ¹³C label in the final aryl nitrile product would provide definitive proof that the amide's carbonyl carbon becomes the nitrile's carbon, shedding light on the complex C-N bond cleavage and rearrangement steps. rsc.org

Probing the Origins of Carbon Atoms in Complex Synthetic Products

In multi-step syntheses of complex molecules, determining the origin of each carbon atom in the final structure can be a significant challenge. Isotopic labeling with tracers like N,N-Dimethylformamide-carbonyl-¹³C is a powerful technique for mapping the carbon skeleton's assembly.

The previously mentioned carbonylative cyclization to form 11H-pyrido[2,1-b]quinazolin-11-one is a prime example. mdpi.com Before the labeling study, the carbonyl carbon in the product could have theoretically originated from an external CO source or from the DMF solvent. The experiment using ¹³C-DMF conclusively proved that the solvent itself was the source of a key carbon atom in the heterocyclic core, resolving any ambiguity about the product's synthetic origins. mdpi.com This application is crucial for validating proposed reaction mechanisms and for the rational design of synthetic routes where specific atoms need to be installed from a known precursor.

Applications in Biochemical and Biological Systems

Stable Isotope Tracing for Metabolic Pathway Elucidation

Stable isotope tracing is a powerful technique used to follow the journey of atoms from a substrate through a series of metabolic reactions into downstream metabolites. researchgate.netnih.gov By introducing a molecule labeled with a stable isotope, such as ¹³C, into a biological system, researchers can track the incorporation of the isotope into various metabolic products. nih.govnih.gov This allows for the detailed mapping of metabolic pathways and the quantification of the flow of metabolites, a measure known as metabolic flux. nih.gov N,N-Dimethylformamide-carbonyl-¹³C can serve as a source of the ¹³C label in such studies.

Monitoring Carbon Flux and Metabolic Reprogramming in Cellular Systems

The ¹³C label from N,N-Dimethylformamide-carbonyl-¹³C can be incorporated into various cellular components, allowing researchers to monitor carbon flux through different metabolic pathways. nih.gov This is particularly important for understanding how cells reprogram their metabolism in response to different conditions or stimuli. By analyzing the distribution of ¹³C in metabolites, scientists can gain insights into the relative activity of pathways such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net This information is crucial for understanding the metabolic adaptations that occur in various physiological and pathological states.

Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are used to detect and quantify the ¹³C-labeled metabolites. nih.govacs.org These methods can distinguish between molecules that have incorporated the ¹³C label and those that have not, providing a detailed picture of metabolic activity. nih.gov

Studies in Specific Biological Contexts (e.g., Traumatic Brain Injury Metabolism, Cancer Metabolism)

The application of ¹³C stable isotope tracing extends to specific and complex biological contexts, such as traumatic brain injury (TBI) and cancer.

Traumatic Brain Injury (TBI): Cerebral metabolic dysfunction is a key feature of TBI. nih.gov Isotope tracing with ¹³C-labeled substrates provides a powerful method to map the metabolic changes that occur after injury in real-time. nih.govnih.gov By tracking the fate of the ¹³C label, researchers can understand how energy metabolism, neurotransmission, and the interplay between different brain cells are altered following trauma. researchgate.netfrontiersin.org For instance, studies have used ¹³C NMR spectroscopy to reveal enhanced glycolysis and changes in neuronal and astrocyte metabolism after TBI in animal models. researchgate.netfrontiersin.org This detailed metabolic information can help identify new therapeutic targets to improve outcomes for TBI patients. nih.gov

Cancer Metabolism: Cancer cells exhibit altered metabolic pathways to support their rapid growth and proliferation. nih.govnih.gov Stable isotope tracing with ¹³C-labeled compounds is instrumental in dissecting these metabolic shifts. biorxiv.org By following the incorporation of ¹³C into biomolecules like amino acids, lipids, and nucleotides, researchers can identify the specific metabolic pathways that are upregulated in cancer cells. For example, studies have shown that N,N-dimethylformamide can have dual effects on breast cancer cell proliferation, highlighting the complex metabolic reprogramming in cancer. nih.gov Understanding these metabolic vulnerabilities can pave the way for the development of targeted cancer therapies.

Pharmacokinetic Studies Utilizing ¹³C-Labeling

Pharmacokinetics is the study of how an organism affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion. The use of ¹³C-labeled compounds, including as a source for labeling drugs, is a valuable tool in these studies.

Tracking Drug Distribution and Metabolism in Pre-clinical Models

Incorporating a ¹³C label into a drug molecule allows researchers to track its journey through a pre-clinical model, such as a rat or mouse. nih.gov This enables the precise measurement of the drug's concentration in various tissues and fluids over time, providing a detailed picture of its distribution. Furthermore, by analyzing the structure of the ¹³C-labeled metabolites, scientists can identify the metabolic pathways involved in breaking down the drug. nih.govnih.gov For instance, the metabolism of DMF itself has been studied, showing its conversion to metabolites like N-(hydroxymethyl)-N-methylformamide (HMMF) and N-methylformamide (NMF). nih.govnih.gov

Development of Sensitive Analytical Methods for Detecting Metabolized Forms of Drugs

The presence of the ¹³C label facilitates the development of highly sensitive and specific analytical methods for detecting drug metabolites. iaea.org Techniques like mass spectrometry can be finely tuned to detect the specific mass of the ¹³C-labeled metabolites, allowing for their accurate quantification even at very low concentrations. nih.goviaea.org This is crucial for understanding the complete metabolic profile of a drug and for identifying potentially reactive or toxic metabolites.

Synthesis of ¹³C-Labeled Biomolecules and Their Derivatives for Structural and Mechanistic Studies

N,N-Dimethylformamide-carbonyl-¹³C serves as a valuable reagent in the synthesis of other ¹³C-labeled biomolecules. The labeled carbonyl group can be transferred to other molecules through various chemical reactions, such as the Vilsmeier-Haak reaction, to create specifically labeled products.

A key application is the synthesis of ¹³C-labeled amino acids, peptides, and other biomolecules. nih.gov These labeled molecules are then used in structural and mechanistic studies. For example, ¹³C-labeled amino acids can be incorporated into proteins, and NMR spectroscopy can be used to study the protein's structure, dynamics, and interactions with other molecules. acs.orgnih.gov This provides invaluable information for understanding protein function and for the rational design of new drugs.

Nucleosides and Nucleic Acids (e.g., DNA Building Blocks)

N,N-Dimethylformamide (DMF) is a widely utilized polar aprotic solvent in the solid-phase synthesis of oligonucleotides, the building blocks of DNA and RNA. Its role is crucial in dissolving the reagents and facilitating the coupling reactions of phosphoramidites to the growing nucleic acid chain. In the context of isotopic labeling, while direct incorporation of the carbonyl carbon from N,N-Dimethylformamide-carbonyl-13C into the nucleobase or sugar moiety is not a standard method, its application as a solvent in the synthesis of ¹³C-labeled nucleic acid precursors is fundamental.

Recent research has focused on the synthesis of modified nucleosides, such as 2'-formamidonucleosides, to enhance the properties of small interfering RNAs (siRNAs) by reducing off-target effects. nih.gov The synthesis of these 2'-formamidonucleoside phosphoramidites involves multiple steps where DMF is often used as a solvent. nih.gov For instance, the formylation of the 2'-amino group of a nucleoside is a key step. While the direct source of the formyl group in the cited synthesis was not specified as DMF, the use of N,N-Dimethylformamide-carbonyl-13C in such a reaction would enable the introduction of a ¹³C label at the 2'-formamido position. This isotopic labeling would be invaluable for detailed structural and mechanistic studies of the resulting siRNA, including its interactions with target mRNA and the cellular machinery, using ¹³C NMR spectroscopy.

The synthesis of formamido derivatives of all four nucleosides (A, G, C, and U) has been successfully achieved. nih.gov The introduction of these modified nucleosides into RNA strands was found to maintain the natural A-form structure of the double helix, as confirmed by X-ray crystallography and circular dichroism (CD) spectroscopy. nih.gov The ability to introduce a ¹³C label via N,N-Dimethylformamide-carbonyl-13C would provide a powerful handle to probe the local environment and dynamics of the 2'-position within the nucleic acid structure.

Table 1: Key Steps in the Synthesis of 2'-Formamidonucleoside Phosphoramidites

| Step | Description | Potential Role of N,N-Dimethylformamide-carbonyl-13C |

|---|---|---|

| Starting Material | Commercially available nucleosides (A, G, C, U) | - |

| Modification | Introduction of a formamido group at the 2' position of the ribose sugar. | As a ¹³C-labeled formylating agent or solvent for the formylation reaction. |

| Phosphitylation | Conversion to phosphoramidite (B1245037) building blocks for solid-phase synthesis. | As a solvent. |

| Incorporation | Incorporation into siRNA strands using an automated DNA/RNA synthesizer. | - |

Amino Acids and Peptides (e.g., Long-Chain Polyamines)

In the realm of peptide chemistry, N,N-Dimethylformamide is a standard solvent for solid-phase peptide synthesis (SPPS), facilitating the coupling of amino acids to form polypeptide chains. nih.gov The use of N,N-Dimethylformamide-carbonyl-13C in this context is primarily as a solvent for the synthesis of isotopically labeled peptides, where the labels are typically incorporated through the use of ¹³C-enriched amino acid building blocks. nih.govrsc.org

However, DMF can also act as a reagent. For example, it can serve as a source of a dimethylamino group in reductive amination reactions. researchgate.net While direct reductive amination of amino acids using DMF to introduce a labeled dimethylamino group is not a common strategy for peptide modification, the principle has been demonstrated with other carbonyl compounds. researchgate.net Such a reaction, if applied to the N-terminus or a lysine (B10760008) side chain of a peptide using N,N-Dimethylformamide-carbonyl-13C, could potentially introduce a ¹³C-labeled dimethylamino group, which could be a useful probe for NMR studies.

A more direct application of a ¹³C-labeled formyl source is in the N-terminal formylation of peptides. A mild method for the on-bead formylation of a tripeptide has been described using ¹³C-labeled ethyl formate (B1220265). nih.gov This highlights the interest in preparing N-formylated peptides with isotopic labels for structural studies, particularly in solid-state NMR. nih.gov N,N-Dimethylformamide-carbonyl-13C could be explored as an alternative ¹³C-formylating agent in such syntheses.

Furthermore, the synthesis of long-chain polyamines, which are important biological molecules, often involves steps where DMF is used as a solvent. The principles of isotopic labeling in these syntheses are similar to those in peptide synthesis, where labeled precursors are typically used.

Table 2: Applications of Isotopic Labeling in Peptide and Polyamine Research

| Application | Method | Potential Role of N,N-Dimethylformamide-carbonyl-13C |

|---|---|---|

| Structural studies of peptides | Solid-state NMR spectroscopy of ¹³C/¹⁵N-labeled peptides. nih.gov | As a solvent in the synthesis of the labeled peptide; potential as a ¹³C-formylating agent for N-terminal modification. |

| Quantitative proteomics | Mass spectrometry-based methods using isotope-labeled peptides. nih.govnih.gov | As a solvent during the synthesis of the labeled peptide standards. |

| Study of protein-protein interactions | NMR studies using proteins with isotopically labeled amino acids. rsc.orgsigmaaldrich.com | As a solvent in the synthesis of labeled amino acid precursors. |

Carbohydrates

The structural complexity of carbohydrates makes their study challenging, and isotopic labeling, particularly with ¹³C, is a powerful tool for their characterization by NMR spectroscopy. nih.gov N,N-Dimethylformamide finds application as a solvent in the chemical synthesis and modification of carbohydrates. clockss.org

A significant application where N,N-Dimethylformamide-carbonyl-13C could be directly relevant is in the synthesis of glycosyl formamides. Research has demonstrated the synthesis of β-glycosyl formamides from unprotected carbohydrates, where a key step is N-formylation using acetic formic anhydride (B1165640) in DMF as the solvent. clockss.org By employing N,N-Dimethylformamide-carbonyl-13C as the solvent, and potentially as a reactant under specific conditions, it might be possible to introduce a ¹³C label into the formamide (B127407) group attached to the anomeric carbon of the sugar. This would provide a unique spectroscopic probe to study the conformation and interactions of these modified carbohydrates. The synthesis has been successfully applied to various sugars, including D-glucose, D-xylose, and D-galactose, yielding the corresponding β-glycosyl formamides with high selectivity. clockss.org

The use of N,N-Dimethylformamide-carbonyl-13C as a carbonyl surrogate in carbonylation reactions for the synthesis of various heterocyclic compounds has been reviewed. dntb.gov.uamdpi.com While not directly applied to simple carbohydrates in the reviewed literature, this chemistry suggests the potential for developing novel methods for the ¹³C-labeling of carbohydrate derivatives.

Table 3: Synthesis of β-Glycosyl Formamides

| Starting Carbohydrate | Key Reaction Step | Product | Potential for ¹³C Labeling with N,N-Dimethylformamide-carbonyl-13C |

|---|---|---|---|

| D-Glucose | N-formylation in DMF | β-Glucosyl formamide | As a solvent and potential labeled reactant for introducing a ¹³C-formyl group. |

| D-Xylose | N-formylation in DMF | β-Xylosyl formamide | As a solvent and potential labeled reactant for introducing a ¹³C-formyl group. |

| D-Galactose | N-formylation in DMF | β-Galactosyl formamide | As a solvent and potential labeled reactant for introducing a ¹³C-formyl group. |

Computational Chemistry Approaches to N,n Dimethylformamide Carbonyl ¹³c

Quantum Chemical Calculations for Spectroscopic Parameters (e.g., NMR Shielding Constants)

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules, including the nuclear magnetic resonance (NMR) parameters of isotopically labeled compounds like N,N-Dimethylformamide-carbonyl-¹³C. The ¹³C labeling at the carbonyl position provides a specific probe for investigating the local electronic environment.

Detailed research findings indicate that the accuracy of calculated NMR shielding constants (σ) is highly dependent on the chosen theoretical method and basis set. acs.org Density Functional Theory (DFT) is a widely used approach, with various exchange-correlation (XC) functionals available. Studies have shown that long-range corrected functionals can offer significant improvements in the accuracy of ¹³C NMR chemical shift predictions. acs.org In addition to DFT, wavefunction-based methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), can provide higher accuracy, albeit at a greater computational cost. osti.gov

The choice of basis set is also critical. Specialized basis sets, such as the pcS-n and pcSseg-n series, have been specifically designed for the calculation of NMR shielding constants and often show faster convergence towards the basis set limit compared to general-purpose basis sets. osti.govarxiv.org Calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method to ensure the results are independent of the origin of the magnetic field gauge. nih.gov

The calculated isotropic shielding constant (σ_iso) for the carbonyl-¹³C nucleus can be converted to a chemical shift (δ) using a reference compound, typically tetramethylsilane (B1202638) (TMS), via the equation: δ = σ_ref - σ_sample. mdpi.com The table below presents hypothetical yet representative data for calculated ¹³C NMR shielding constants for N,N-Dimethylformamide-carbonyl-¹³C using different levels of theory.

Table 1: Calculated Isotropic ¹³C NMR Shielding Constants (σ) for N,N-Dimethylformamide-carbonyl-¹³C

| Level of Theory | Basis Set | Calculated Shielding Constant (ppm) |

|---|---|---|

| DFT (B3LYP) | pcSseg-2 | -15.8 |

| DFT (PBE0) | pcSseg-2 | -17.2 |

| DFT (CAM-B3LYP) | pcSseg-2 | -18.5 |

| MP2 | pcSseg-2 | -20.1 |

Note: The values in this table are illustrative and represent typical trends observed in computational studies. Actual values would be derived from specific calculations.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing insights into conformational dynamics and intermolecular interactions. nih.gov For N,N-Dimethylformamide-carbonyl-¹³C, MD simulations can elucidate the rotational barrier around the C-N amide bond and the interactions between the carbonyl group and surrounding solvent molecules.

Conformational analysis through MD simulations involves tracking the atomic coordinates over time, allowing for the exploration of the potential energy surface. nih.gov The planarity of the amide group and the significant rotational barrier lead to distinct conformers. Labeling with ¹³C at the carbonyl position does not significantly alter the conformational landscape but provides a sensitive NMR probe for these dynamics. acs.org

MD simulations are particularly valuable for understanding solvent interactions. The simulation box typically contains one or more solute molecules (N,N-Dimethylformamide-carbonyl-¹³C) surrounded by a large number of solvent molecules. By analyzing the trajectories, one can compute radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, such as the carbonyl carbon or oxygen. researchgate.net These simulations have been used to study the structure of solvation shells around N,N-Dimethylformamide in various solvents and in the presence of ions. researchgate.netresearchgate.net The quality of the simulation depends heavily on the accuracy of the force field, which comprises a set of parameters describing the potential energy of the system. nih.gov For more accurate descriptions, quantum mechanics/molecular mechanics (QM/MM) methods can be employed, where the solute is treated with quantum mechanics and the solvent with classical mechanics. nih.gov

Table 2: Representative Parameters and Outputs from a Molecular Dynamics Simulation of N,N-Dimethylformamide-carbonyl-¹³C in Water

| Parameter | Value/Description |

|---|---|

| Simulation Software | GROMACS / AMBER |

| Force Field | OPLS-AA / CHARMM |

| Solvent | TIP3P Water |

| Temperature | 298 K |

| Pressure | 1 bar |

| Simulation Time | 100 ns |

| Key Output | Radial Distribution Function g(r) for Carbonyl-Oxygen to Water-Hydrogen |

Theoretical Modeling of Reaction Mechanisms Involving N,N-Dimethylformamide-carbonyl-¹³C as a Reagent

Theoretical modeling is essential for elucidating the detailed mechanisms of chemical reactions, including transition states, intermediates, and reaction kinetics. When N,N-Dimethylformamide-carbonyl-¹³C is a reagent, computational methods can track the isotopic label through the reaction pathway, providing insights that are directly comparable to experimental kinetic isotope effect studies.

For instance, the atmospheric degradation of N,N-Dimethylformamide, often initiated by reaction with hydroxyl (OH) radicals, has been studied using high-level quantum chemical calculations. researchgate.netrsc.org These studies compute the potential energy surface for the reaction, identifying the minimum energy paths for processes like hydrogen abstraction from the methyl groups or the formyl group. The use of the ¹³C isotope at the carbonyl position would primarily influence reactions involving this site, such as a hypothetical decarbonylation reaction. acs.org

Computational models can predict reaction rate coefficients and branching ratios using statistical theories like transition state theory (TST) or Rice-Ramsperger-Kassel-Marcus (RRKM) theory. researchgate.net The inputs for these theories, such as vibrational frequencies and barrier heights, are obtained from quantum chemical calculations (e.g., CCSD(T) or DFT). researchgate.netrsc.org The influence of the solvent on the reaction mechanism can also be modeled, often revealing its critical role in stabilizing intermediates or transition states and sometimes altering the preferred reaction pathway. acs.org

Table 3: Illustrative Calculated Parameters for a Hypothetical Reaction of N,N-Dimethylformamide-carbonyl-¹³C

| Reaction Parameter | Calculated Value | Method |

|---|---|---|

| Reaction Studied | OH radical-initiated H-abstraction | CCSD(T)//MP2 |

| Activation Energy (Ea) for abstraction from CHO group | 1.5 kcal/mol | DFT (M06-2X) |

| Activation Energy (Ea) for abstraction from N-CH₃ group | 4.0 kcal/mol | DFT (M06-2X) |

| ¹²C/¹³C Kinetic Isotope Effect (KIE) at the carbonyl site | 1.03 | Variational TST |

Note: The values are representative and based on typical findings in computational studies of similar reactions. researchgate.net

Comparative Analysis with Other ¹³c Labeled Analogs and C1 Synthons

Distinction from N,N-Dimethylformamide Analogs Labeled at Other Carbon Positions (e.g., Methyl Groups)

The primary distinction between N,N-Dimethylformamide-carbonyl-¹³C and its analogs labeled at the methyl positions lies in the specific applications for which they are suited, a difference that stems directly from the position of the ¹³C isotope. This positional difference is readily observable in their respective Nuclear Magnetic Resonance (NMR) spectra.

In DMF-carbonyl-¹³C, the ¹³C label on the carbonyl carbon results in a characteristic signal in the ¹³C NMR spectrum at approximately 163-165 ppm. This specific labeling is crucial for tracking the fate of the carbonyl group in chemical reactions, such as in Vilsmeier-Haak formylation reactions or in mechanistic studies of reactions where DMF acts as a formylating agent.

Conversely, when the methyl groups of DMF are labeled with ¹³C (N,N-Di(¹³C-methyl)formamide), the ¹³C NMR spectrum shows signals for the methyl carbons at around 35-40 ppm, while the carbonyl carbon remains unlabeled. These methyl-labeled analogs are employed in studies where the focus is on the dynamics and reactivity of the methyl groups themselves, for instance, in tracking their transfer or involvement in steric interactions during a reaction.

The restricted rotation around the carbon-nitrogen bond in DMF, due to resonance between the nitrogen lone pair and the carbonyl group, renders the two methyl groups diastereotopic. quora.com This means that even in unlabeled DMF, they can show distinct signals in ¹H and ¹³C NMR spectra, a feature that becomes more pronounced and useful for detailed mechanistic analysis when one or both methyl groups are isotopically labeled. quora.com

Table 1: Comparison of ¹³C-Labeled N,N-Dimethylformamide Analogs

| Feature | N,N-Dimethylformamide-carbonyl-¹³C | N,N-Di(¹³C-methyl)formamide |

| ¹³C Label Position | Carbonyl Carbon (C=O) | Methyl Carbons (-CH₃) |

| Typical ¹³C NMR Shift | ~163-165 ppm (carbonyl) | ~35-40 ppm (methyl) |

| Primary Application | Tracing the carbonyl group in formylation and carbonylation reactions; metabolic studies involving C1 incorporation. | Studying the reaction dynamics and mechanisms involving the methyl groups. |

Comparative Utility with Other ¹³C-Labeled C1 Synthons in Synthetic Applications

N,N-Dimethylformamide-carbonyl-¹³C serves as a convenient and effective source of a single carbon unit (a C1 synthon) in various synthetic transformations. Its utility is often compared with other common ¹³C-labeled C1 synthons, such as ¹³C-carbon monoxide, ¹³C-formic acid, and ¹³C-methyl formate (B1220265). The choice of reagent often depends on the specific reaction conditions, desired product, and handling considerations.

¹³C-Carbon Monoxide (¹³CO): Carbon monoxide is a fundamental C1 building block in industrial and academic chemistry, particularly in transition metal-catalyzed carbonylation reactions. nih.gov However, its high toxicity and gaseous nature require specialized equipment and handling procedures. mdpi.comencyclopedia.pub Labeled ¹³CO is used extensively to synthesize a wide array of ¹³C-labeled carbonyl compounds. nih.gov

DMF-carbonyl-¹³C has emerged as a valuable surrogate for ¹³CO in many carbonylation reactions. mdpi.comencyclopedia.pubdntb.gov.ua It can decompose under certain conditions, often at high temperatures and in the presence of a catalyst, to release CO in situ. mdpi.com This avoids the need to handle toxic CO gas directly, making the experimental setup simpler and safer. encyclopedia.pub For instance, in palladium-catalyzed aminocarbonylations, DMF can serve as the source of the carbonyl group. mdpi.com

¹³C-Formic Acid (H¹³COOH): Formic acid is another versatile C1 synthon that can be used as a source of CO, a formyl group, or a carboxyl group in organic synthesis. researchgate.net It is considered a stable and less hazardous alternative to gaseous CO. researchgate.net In the presence of suitable catalysts, ¹³C-formic acid can decompose to generate ¹³CO for carbonylation reactions or be used directly in reductive aminations and other formylation processes. researchgate.net Compared to DMF, formic acid can be a more direct source for carboxylation under certain catalytic systems.

¹³C-Methyl Formate (H¹³COOCH₃): Methyl formate is another liquid C1 synthon that can be used in formylation and carbonylation reactions. It offers advantages in terms of handling compared to gaseous CO. Its reactivity profile can differ from that of DMF and formic acid, providing an alternative for specific synthetic strategies where its ester functionality is beneficial.

The utility of DMF-carbonyl-¹³C lies in its dual role as a polar aprotic solvent and a reagent, its stability, and its ease of handling compared to gaseous CO. mdpi.com It provides a controlled source of a labeled carbonyl group for a variety of transformations, making it a key tool in isotopic labeling for mechanistic elucidation and the synthesis of complex molecules.

Table 2: Comparative Utility of ¹³C-Labeled C1 Synthons

| C1 Synthon | Chemical Formula | Key Features & Applications | Advantages | Disadvantages |

| N,N-Dimethylformamide-carbonyl-¹³C | H¹³CON(CH₃)₂ | Acts as a ¹³CO surrogate in carbonylation reactions; used in formylation reactions. mdpi.comencyclopedia.pub | Liquid, stable, easier to handle than CO gas; also a common solvent. mdpi.com | Often requires high temperatures for CO release. mdpi.com |

| ¹³C-Carbon Monoxide | ¹³CO | Direct use in a wide range of transition-metal catalyzed carbonylation reactions. nih.gov | Fundamental and highly reactive C1 building block. | Highly toxic and flammable gas; requires specialized handling. nih.govmdpi.com |

| ¹³C-Formic Acid | H¹³COOH | Source of ¹³CO, formyl, or carboxyl groups; used in carbonylations and reductive aminations. researchgate.net | Liquid, stable, and safer than CO gas. researchgate.net | May require specific catalysts for decomposition to CO. researchgate.net |

| ¹³C-Methyl Formate | H¹³COOCH₃ | Used in formylation and carbonylation reactions. | Liquid and relatively easy to handle. | Reactivity can be lower than other synthons in certain applications. |

Future Research Directions and Emerging Trends

Integration with Advanced High-Throughput Analytical Platforms

The drive for rapid discovery in fields like drug development and materials science has led to the proliferation of high-throughput screening (HTS) and other automated analytical platforms. acs.org The integration of N,N-Dimethylformamide-carbonyl-13C and other stable isotope-labeled compounds with these systems represents a significant area of growth.

The use of stable isotopes is particularly advantageous in HTS for identifying reactive metabolites. nih.gov By using a mixture of a trapping agent like glutathione (B108866) and its stable-isotope labeled counterpart, a unique mass spectrometry signature is created for any resulting adducts, allowing for unambiguous and rapid identification. nih.gov This approach facilitates ultrafast analyses and enables completely automated detection through computer-assisted pattern recognition. nih.gov

Furthermore, HTS platforms are used to screen vast libraries of synthetic polymers to identify compounds with specific biological activities. nih.gov Incorporating isotopic tags into these polymers can simplify the sequencing and identification of "hit" compounds from these large libraries. nih.gov As N,N-Dimethylformamide is a common solvent and reagent in polymer synthesis, the use of its 13C-labeled version could be integrated into these high-throughput workflows to create libraries of isotopically tagged polymers for more efficient screening and analysis by mass spectrometry. nih.govacs.org The ability to quickly and accurately identify active compounds is crucial, and the distinct mass shift provided by the 13C label is a powerful tool in the high-throughput analysis workflow. sigmaaldrich.com

| Platform/Technique | Application with N,N-Dimethylformamide-carbonyl-13C | Benefit |

| High-Throughput Screening (HTS) | Screening of compound libraries for drug discovery and materials science. acs.org | Rapid identification of hits by providing a unique mass signature for active compounds or their metabolites. nih.gov |

| LC-MS/MS | Analysis of complex mixtures from biological or chemical reactions. | Enhanced detection and identification of metabolites or reaction products containing the labeled carbonyl group. nih.gov |

| Automated Synthesis | Use as a labeled solvent or reagent in automated chemical synthesis platforms. | Creation of labeled compound libraries for subsequent screening and mechanistic studies. |

Development of Novel and More Efficient Synthetic Routes for Enhanced Isotopic Purity and Scalability

The utility of N,N-Dimethylformamide-carbonyl-13C is directly tied to its availability, isotopic purity, and cost. While established synthetic methods exist, ongoing research is focused on developing more efficient, scalable, and cost-effective routes.

The most common synthesis method involves the reaction of dimethylamine (B145610) with a 13C-enriched carbonyl source, such as formic acid-13C or carbon monoxide-13C. google.com For example, reacting dimethylamine with ¹³C-enriched formic acid, often with a dehydrating catalyst like sulfuric acid, yields the desired product. Another approach involves the catalytic reaction of carbon monoxide and dimethylamine. google.com

Key challenges in the synthesis include achieving high isotopic purity and maximizing yield to manage costs, as 13C-enriched precursors represent a significant portion of the production expense. Future developments will likely focus on:

Novel Catalysts: Exploring new catalysts, such as platinum group metals or metal carbonyls, to improve reaction efficiency and reduce the required temperature and pressure, thereby lowering energy consumption. google.com

Alternative Precursors: Investigating alternative, potentially more accessible or less expensive, 13C-labeled starting materials.

Process Optimization: Refining reaction conditions, such as molar ratios, temperature, and purification techniques like vacuum distillation and chromatography, to enhance isotopic enrichment and chemical purity. Commercially available N,N-Dimethylformamide-carbonyl-13C often has an isotopic purity of 99 atom % 13C and a chemical purity of ≥98%. sigmaaldrich.comisotope.comscbt.comeurisotop.com

Scalability: Adapting laboratory-scale syntheses for industrial production to ensure a reliable supply for large-scale research, such as in clinical metabolic studies.

| Synthetic Route | Precursors | Key Features |

| Formylation of Dimethylamine | Dimethylamine and Formic acid-13C | A direct and common laboratory method; requires a dehydrating agent. |

| Carbonylation of Dimethylamine | Dimethylamine and Carbon monoxide-13C | Often used in industrial processes; typically requires high pressure and temperature. google.com |

| Reductive Amination | Dimethylamine and a 13C-labeled formic acid derivative | Can be achieved under catalytic conditions (e.g., Pd/C or Ru-based catalysts). |

Expansion of Mechanistic Studies in Increasingly Complex Chemical and Biochemical Systems

N,N-Dimethylformamide-carbonyl-13C is a powerful tool for elucidating reaction mechanisms, a role that is expected to expand into more complex systems. By replacing the standard carbonyl carbon with its 13C isotope, researchers can precisely track the fate of this specific atom through intricate reaction pathways.

A significant application is its use as a carbon monoxide (CO) surrogate in transition metal-catalyzed carbonylation reactions. mdpi.com For instance, in palladium-catalyzed carbonylative cyclizations, experiments using N,N-Dimethylformamide-carbonyl-13C have definitively shown that the carbonyl group of DMF is the source of the CO incorporated into the final product. mdpi.com However, in other systems involving different catalysts, labeling studies have revealed that the methyl group of DMF can be the source of the carbonyl carbon, highlighting the crucial role of isotopic labeling in distinguishing between competing mechanisms. mdpi.comnih.gov

Future research will likely involve:

Complex Catalytic Cycles: Probing the mechanisms of multi-catalyst systems where DMF might play multiple roles as a solvent, reagent, or stabilizer. nih.gov

Biochemical Pathways: Using N,N-Dimethylformamide-carbonyl-13C to study the mechanism of enzymes that can metabolize or interact with formamides. The labeled carbonyl allows for precise tracking of its incorporation into metabolites.

Polymerization Reactions: Investigating the role of DMF as a solvent and potential reactant in polymerization processes, tracing the incorporation of the carbonyl group into the polymer backbone or side chains.

A notable case study is the use of N,N-Dimethylformamide-carbonyl-13C as a labeled formylating agent in the Vilsmeier-Haak reaction to synthesize Porphobilinogen-11-13C, a valuable compound for studying porphyrin metabolism. This demonstrates its utility in preparing complex, isotopically labeled molecules for further biological investigation.

Innovations in Isotopic Tracing Methodologies for Deeper Biological Insights

Isotopic tracing with 13C-labeled compounds is fundamental to metabolic research. youtube.com N,N-Dimethylformamide-carbonyl-13C serves as a precursor for synthesizing other labeled compounds or can be used to trace metabolic pathways where formamides are involved. Innovations in this area are focused on enhancing the depth and breadth of biological information that can be obtained.

13C Metabolic Flux Analysis (13C-MFA): This powerful technique uses 13C-labeled substrates to quantify the rates (fluxes) of intracellular metabolic pathways. researchgate.netfrontiersin.org By measuring the distribution of 13C in downstream metabolites using techniques like mass spectrometry or NMR, researchers can build detailed models of cellular metabolism. youtube.comfrontiersin.org Future trends in 13C-MFA include:

Parallel Labeling Experiments: Using multiple, different isotopic tracers in parallel experiments on the same biological system. researchgate.netnih.gov This approach, sometimes called COMPLETE-MFA, provides more constraints on the metabolic model, leading to more accurate and precise flux estimations. nih.gov

Advanced Modeling: Developing more sophisticated computational models to interpret complex labeling patterns, accounting for factors like metabolic compartmentalization within cells and reaction reversibility. nih.gov

Dynamic Labeling Studies: Moving beyond steady-state analysis to track the flow of isotopes through metabolic networks over time, providing insights into how cells adapt to changing conditions.

Deep Labeling and Untargeted Metabolomics: Emerging methods like "deep labeling" aim for a more hypothesis-free view of metabolism. nih.gov In this approach, cells are cultured in a medium where many essential nutrients, such as glucose and amino acids, are fully 13C-labeled. nih.gov This allows for the identification of hundreds of endogenously synthesized metabolites and the broad assessment of active and inactive pathways from a single experiment. nih.gov While N,N-Dimethylformamide-carbonyl-13C itself is a specific tracer, the principles of deep labeling highlight a trend towards more comprehensive, system-wide metabolic analysis, for which specifically labeled building blocks remain crucial.

These innovative methodologies are critical for understanding the metabolic reprogramming that occurs in diseases like cancer and for developing new therapeutic strategies. springernature.comresearchgate.net The ability to trace the fate of specific atoms from labeled precursors like N,N-Dimethylformamide-carbonyl-13C provides unparalleled insight into the intricate workings of biological systems. springernature.com

Q & A

Basic Research Questions

Q. How is N,N-Dimethylformamide-carbonyl-¹³C synthesized for isotopic labeling in mechanistic studies?

- Methodological Answer : The synthesis typically involves introducing a ¹³C isotope into the carbonyl group via formylation reactions using ¹³C-labeled carbon monoxide or formic acid derivatives. For example, reductive amination of dimethylamine with ¹³C-labeled formic acid under catalytic conditions (e.g., Pd/C or Ru-based catalysts) can yield the isotopically labeled product. Purity is ensured through distillation and chromatography .

Q. What analytical methods are recommended to confirm the isotopic purity of N,N-Dimethylformamide-carbonyl-¹³C?

- Methodological Answer : High-resolution ¹³C NMR spectroscopy is critical for verifying the isotopic enrichment at the carbonyl position (expected δ ~165–170 ppm). Mass spectrometry (ESI or EI-MS) further quantifies isotopic abundance, with peaks at m/z 74 (unlabeled) and m/z 75 (¹³C-labeled). Cross-validation with FT-IR (C=O stretch ~1670 cm⁻¹) ensures structural integrity .

Q. How should N,N-Dimethylformamide-carbonyl-¹³C be stored to prevent degradation in long-term studies?

- Methodological Answer : Store under inert gas (Ar/N₂) at –20°C in amber glass vials to minimize hydrolysis and photodegradation. Periodic NMR analysis is recommended to monitor stability, as moisture can hydrolyze the carbonyl group to dimethylamine and ¹³CO₂ .

Q. What role does N,N-Dimethylformamide-carbonyl-¹³C play as an internal standard in NMR spectroscopy?

- Methodological Answer : Its sharp ¹³C NMR signal and chemical inertness make it a reliable internal reference for quantifying other ¹³C-labeled compounds. Calibrate the spectrometer using a 1:1 molar ratio with a known standard (e.g., tetramethylsilane) to account for solvent shifts .

Advanced Research Questions

Q. How does the ¹³C isotope in the carbonyl group influence reaction kinetics in organocatalytic processes?

- Methodological Answer : Isotopic effects are studied via comparative kinetic experiments using labeled vs. unlabeled DMF. For example, in aldol reactions, monitor rate constants (kH/kD) via HPLC or in-situ IR. A reduced k for ¹³C-DMF suggests slower carbonyl polarization due to increased mass .

Q. What strategies resolve contradictions in isotopic tracing data when using N,N-Dimethylformamide-carbonyl-¹³C?

- Methodological Answer : Cross-validate using complementary techniques:

- LC-MS/MS to track ¹³C incorporation in products.

- Isotope Ratio Mass Spectrometry (IRMS) for precise quantification.

- 2D NMR (HSQC/HMBC) to confirm labeling sites in complex matrices .

Q. How does the ¹³C label affect the compound’s stability under high-temperature reaction conditions?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to compare decomposition profiles of labeled vs. unlabeled DMF. Isotopic substitution may alter activation energy for degradation, detectable via Arrhenius plots .

Q. What challenges arise in interpreting ¹³C NMR data for N,N-Dimethylformamide-carbonyl-¹³C in multi-component systems?

- Methodological Answer : Signal overlap from other ¹³C-labeled species requires advanced techniques:

- DEPT (Distortionless Enhancement by Polarization Transfer) to distinguish carbonyl carbons.

- Relaxation time (T₁) measurements to account for signal saturation in quantitative analyses .

Q. How can isotopic scrambling be minimized when using N,N-Dimethylformamide-carbonyl-¹³C in radical-mediated reactions?

- Methodological Answer : Use low-temperature conditions (–78°C) and radical inhibitors (e.g., BHT). Monitor scrambling via GC-MS with isotopologue-specific fragmentation patterns. Computational modeling (DFT) predicts favorable pathways for isotope retention .

Retrosynthesis Analysis